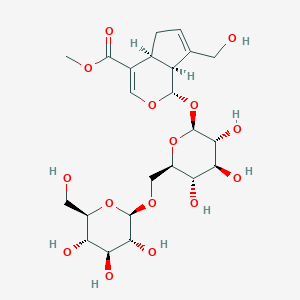

Genipin 1-gentiobioside

Description

Genipin 1-gentiobioside is a natural product found in Gardenia jasminoides and Genipa americana with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Genipin 1-gentiobioside: From Natural Sources to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Genipin 1-gentiobioside, an iridoid glycoside of significant interest in the pharmaceutical and natural product sectors. We will delve into its discovery, primary natural reservoirs, biosynthetic origins, and detailed methodologies for its isolation and characterization. Furthermore, we will explore its documented biological activities and the underlying molecular mechanisms, offering a robust resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound was first identified as a constituent of Gardenia jasminoides Ellis fruits by Endo and Taguchi in 1973. It is one of the most abundant iridoid glycosides in this plant, which has a long history of use in Traditional Chinese Medicine.[1][2] Besides Gardenia jasminoides, this compound has also been isolated from Genipa americana L., commonly known as genipap, albeit in lower concentrations.[1] The unripe fruits of these plants are particularly rich sources of this compound.[1]

Primary Natural Sources:

| Plant Species | Family | Common Name(s) | Primary Source of this compound |

| Gardenia jasminoides Ellis | Rubiaceae | Cape Jasmine, Gardenia | Fruits |

| Genipa americana L. | Rubiaceae | Genipap, Huito | Unripe Fruits |

Biosynthesis of this compound

This compound belongs to the iridoid class of monoterpenoids, which are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The core iridoid skeleton is formed from geraniol. In Gardenia jasminoides, the biosynthesis of iridoid glycosides is a complex enzymatic cascade. The key cyclization step to form the iridoid scaffold is catalyzed by iridoid synthase.[3][4] this compound is closely related to geniposide, another major iridoid in Gardenia. It is understood that geniposide is a precursor to this compound through a glycosylation step, where a second glucose unit is added to the C-6' position of the existing glucose moiety of geniposide.

Extraction and Purification: A Step-by-Step Protocol

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating iridoid glycosides from Gardenia jasminoides fruits.[5][6]

Step 1: Extraction

-

Material Preparation: Air-dry the fruits of Gardenia jasminoides and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 70% ethanol at a 1:10 (w/v) ratio at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Step 2: Column Chromatography

-

Stationary Phase: Pack a glass column with macroporous adsorption resin (e.g., D101).

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the pre-equilibrated column.

-

Elution:

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, and 70% ethanol). Collect fractions of the eluate.

-

-

Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

Step 3: Further Purification (Optional)

-

Preparative HPLC: For obtaining high-purity this compound, the enriched fractions from column chromatography can be subjected to preparative HPLC using a C18 column and a mobile phase gradient of methanol and water.

Step 4: Crystallization and Final Product

-

Crystallization: Concentrate the purified fractions containing this compound and allow the compound to crystallize from a suitable solvent system (e.g., ethanol-water).

-

Drying: Collect the crystals by filtration and dry them under vacuum to obtain pure this compound.

Analytical Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound exhibit characteristic signals for the iridoid core and the two glucose units of the gentiobioside moiety.

| 1H NMR (DMSO-d6, 500 MHz) | 13C NMR (DMSO-d6, 125 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.45 (s, 1H) | H-3 |

| 5.75 (d, J = 7.9 Hz, 1H) | H-1 |

| 4.65 (d, J = 7.8 Hz, 1H) | H-1' |

| 4.25 (d, J = 7.7 Hz, 1H) | H-1'' |

| 3.71 (s, 3H) | OCH3 |

| ... | ... |

Note: The table presents selected characteristic chemical shifts. A complete assignment requires detailed 2D NMR analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

| Ionization Mode | Adduct | m/z | Fragment Ions (m/z) | Interpretation |

| Positive ESI | [M+Na]+ | 573.1895 | 389, 227 | Loss of one and two glucose units |

| Negative ESI | [M-H]- | 549.1921 | 387, 225 | Loss of one and two glucose units |

digraph "MS Fragmentation" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M_Na [label="[M+Na]+ (m/z 573)"]; Frag1 [label="[M+Na - Glc]+ (m/z 411)"]; Frag2 [label="[M+Na - 2Glc]+ (m/z 249)"];

M_Na -> Frag1 [label="- 162 Da"]; Frag1 -> Frag2 [label="- 162 Da"]; }

Biological Activities and Mechanisms of Action

This compound has been reported to possess a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects.[2] Much of the research on its mechanism of action has focused on its anti-inflammatory and hepatoprotective properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] This is achieved, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) pathway and the RhoA/p38 mitogen-activated protein kinase (MAPK) pathway.[8]

Hepatoprotective Effects

The hepatoprotective activity of this compound is linked to its antioxidant properties and its ability to mitigate cellular damage in the liver. It has been shown to protect hepatocytes from oxidative stress-induced apoptosis.[9] The underlying mechanism involves the reduction of reactive oxygen species (ROS) production and the modulation of apoptosis-related proteins.

Conclusion and Future Perspectives

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. This guide has provided a comprehensive overview of its discovery, natural sources, biosynthesis, isolation, and characterization, as well as its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, particularly in the areas of inflammatory diseases and liver disorders. The detailed methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field, facilitating further investigation and development of this intriguing iridoid glycoside.

References

- Endo, T., & Taguchi, H. (1973). The constituents of Gardenia jasminoides geniposide and genipin-gentiobioside. Chemical and Pharmaceutical Bulletin, 21(12), 2684-2688. [Link]

- Li, Y. R., et al. (2022). Identification and functional characterization of three iridoid synthases in Gardenia jasminoides. Plant Science, 315, 111145. [Link]

- Nagatoshi, M., et al. (2011). Iridoid-specific glucosyltransferase from Gardenia jasminoides. Journal of Biological Chemistry, 286(43), 37392-37400. [Link]

- Bien, T. T., et al. (2017). Preparative separation and purification of geniposide from Gardenia jasminoides ellis fruit using Macroporous adsorption resin. Science and Technology Development Journal, 20(T6), 29-37. [Link]

- Google Patents. (2007).

- Fu, Y., et al. (2018). Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway. Frontiers in Pharmacology, 9, 123. [Link]

- Kim, S. J., et al. (2010). Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice. Biological & Pharmaceutical Bulletin, 33(6), 1037-1041. [Link]

Sources

- 1. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CN101029066A - Method for extracting genipin and geniposide from gardenia jasminoides - Google Patents [patents.google.com]

- 9. thaiscience.info [thaiscience.info]

An In-Depth Technical Guide to the Bioactivity of Genipin 1-gentiobioside from Gardenia jasminoides

Abstract

Genipin 1-gentiobioside is a primary iridoid glycoside isolated from the fruit of Gardenia jasminoides Ellis, a plant with a long history in traditional medicine.[1][2][3] While its direct therapeutic applications are still under investigation, its significance lies in its role as a precursor to more extensively studied bioactive compounds, namely geniposide and its aglycone, genipin. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known bioactivities associated with this compound, focusing on its metabolic conversion and the downstream pharmacological effects of its metabolites. We will delve into the core mechanisms of its anti-inflammatory, neuroprotective, and anti-cancer properties, supported by detailed experimental protocols and pathway analyses to facilitate future research and development.

Introduction to this compound: Chemistry and Metabolism

Gardenia jasminoides produces a rich array of chemical constituents, with iridoid glycosides being among the most pharmacologically significant.[4][5] this compound, alongside geniposide and gardenoside, is a major iridoid found in the fruit.[4][5]

Chemical Profile and Physicochemical Properties

-

Chemical Name: Genipin 1-O-beta-D-gentiobioside[1]

-

Molecular Formula: C23H34O15[1]

-

Molecular Weight: 550.51 g/mol [1]

-

Structure: It is an iridoid glycoside, characterized by a core genipin structure linked to a gentiobiose (a disaccharide of two glucose units) moiety.

-

Solubility: Soluble in Dimethyl sulfoxide (DMSO) and other organic solvents.[1]

The Critical Role of Metabolism in Bioactivity

The therapeutic effects of orally administered this compound are largely indirect and dependent on its metabolic conversion within the body. The large, hydrophilic gentiobiose sugar moiety generally limits direct absorption and cellular permeability. The primary pathway to bioactivity involves enzymatic hydrolysis by intestinal microflora.[6]

This metabolic cascade is a critical concept for understanding its pharmacological profile:

-

Hydrolysis to Geniposide: Intestinal β-glucosidases cleave the terminal glucose unit from the gentiobiose moiety, converting this compound into geniposide.

-

Hydrolysis to Genipin: Geniposide is further hydrolyzed by these enzymes into its aglycone, genipin.[6][7] Genipin is a smaller, more lipophilic molecule that is more readily absorbed and is considered the primary active metabolite responsible for many of the observed systemic effects.[7][8]

Neuroprotective Effects

Oxidative stress and apoptosis are central to the pathogenesis of neurodegenerative diseases. Genipin and its derivatives have shown significant potential in protecting neurons from such damage. [9][10]A recent study highlighted that this compound itself can exert antidepressant-like effects by protecting prefrontal cortex neurons from apoptosis. [11] Mechanism of Action:

-

Antioxidant Response: Genipin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [10]Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1), which helps neutralize reactive oxygen species (ROS). [10][12]* PI3K/Akt Pathway Activation: Geniposide has been found to protect neuronal cells (PC12) against oxidative damage by activating the PI3K/Akt signaling pathway. [13]Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival.

-

Inhibition of Apoptosis: Studies show this compound can down-regulate apoptosis-related proteins such as p-JNK, Bax, and Cleaved-Caspase-3 in models of depression. [11]

Anti-Cancer Potential

The cytotoxic properties of genipin against various cancer cell lines have been well-documented, positioning it as a compound of interest in oncology. [14][15][16][17]It's crucial to note that the free hydroxyl group at the C1 position of genipin is essential for its cytotoxic effects; this group is absent in geniposide and this compound, further underscoring the importance of metabolic conversion. [14][18] Mechanism of Action:

-

Induction of Apoptosis: Genipin induces apoptosis in numerous cancer cell lines, including those of the colon, stomach, and pancreas. [18][16]This is often mediated through the intrinsic mitochondrial pathway, involving changes in the Bax/Bcl-2 ratio and activation of caspases. [7]* Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation. [16]* Inhibition of UCP2: A unique mechanism of genipin is its ability to inhibit Uncoupling Protein 2 (UCP2), a mitochondrial protein that is often overexpressed in cancer cells. [18][19][20]UCP2 reduces mitochondrial ROS production, which can protect cancer cells from apoptosis. By inhibiting UCP2, genipin increases ROS levels within cancer cells, triggering cell death. [19] Table 1: Summary of Quantitative Bioactivity for Genipin and Geniposide

Compound Bioactivity Assay/Model Result (e.g., IC50, Inhibition %) Reference Genipin Anti-inflammatory LPS-stimulated NO production in RAW 264.7 cells Concentration-dependent inhibition (50-300 µM) [8] Genipin Anti-inflammatory Croton oil-induced ear edema in mice 57.1% reduction in swelling at 4.42 µM/ear [18] Genipin Neuroprotection Rotenone-induced cell death in hippocampal slices Significant reduction in cell death at 50 µM [18] Geniposide Neuroprotection Aβ-induced microglial inflammation (BV2 cells) Attenuated TNF-α and IL-1β production (50-200 µM) [13] | this compound | Cytotoxicity | BRL 3A rat liver fibroblasts | Cytotoxic at 50-500 µg/ml | [21]|

Methodologies for Bioactivity Assessment

To investigate the therapeutic potential of this compound, a systematic, multi-step approach is required. The following protocols are foundational for screening and characterizing its anti-inflammatory and anti-cancer properties in vitro.

General Experimental Workflow

A logical workflow is essential for efficiently evaluating natural products. This begins with the stimulation of a biological system to induce a measurable pathological state, followed by treatment with the test compound and quantification of the effect.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol determines the ability of a test compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. [22][23]

-

Principle: LPS activates macrophages to produce iNOS, which generates large amounts of NO, a key inflammatory mediator. The Griess assay quantitatively measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates anti-inflammatory activity.

-

Cell Line: RAW 264.7 murine macrophages.

-

Reagents:

-

DMEM media with 10% FBS.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test Compound (this compound, etc.) dissolved in DMSO.

-

Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium Nitrite (for standard curve).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).

-

Pre-incubation: Incubate for 1-2 hours to allow for compound uptake.

-

Stimulation: Add LPS to all wells (final concentration 1 µg/mL) except for the negative control wells (cells + media only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells after subtracting the background absorbance from the negative control.

-

-

Scientist's Note (Trustworthiness): It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [24][25]

-

Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Line: Any adherent cancer cell line (e.g., HepG2, Panc-1, HCT116).

-

Reagents:

-

Appropriate cell culture media.

-

Test Compound dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or acidified isopropanol).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Replace the media with fresh media containing serial dilutions of the test compound. Include vehicle control (DMSO) and a positive control for cell death (e.g., Doxorubicin).

-

Incubation: Incubate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope in viable cells.

-

Solubilization: Carefully remove the media. Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Summary and Future Directions

This compound is a key iridoid glycoside from Gardenia jasminoides whose bioactivity is primarily realized through its metabolic conversion to geniposide and ultimately to the active aglycone, genipin. The pharmacological profile of these metabolites is robust, with well-documented anti-inflammatory, neuroprotective, and anti-cancer activities. The mechanisms underlying these effects involve the modulation of critical signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, as well as the unique inhibition of UCP2 in cancer cells.

For researchers and drug development professionals, future investigations should focus on:

-

Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its bioavailability and conversion efficiency in vivo.

-

Direct Bioactivity: While most effects are attributed to its metabolites, further research is needed to determine if this compound possesses any intrinsic activity of its own, particularly in topical or non-oral applications.

-

Synergistic Effects: Investigating the potential for this compound or its metabolites to enhance the efficacy of existing therapeutic agents, particularly in cancer chemotherapy.

By leveraging the foundational knowledge and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising natural product.

References

- Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. (2022).

- A Review on pharmacological and phytochemical profile of Cape jasmine (Gardenia jasminoides). (2025). Journal of Pharmacognosy and Phytochemistry. [Link]

- Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide. (2019). Molecules. [Link]

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. (2022). MDPI. [Link]

- Chemistry and bioactivity of Gardenia jasminoides. (2019). Journal of Food and Drug Analysis. [Link]

- A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a N

- Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOylation. (2024). Journal of Ethnopharmacology. [Link]

- Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. (2022). MDPI. [Link]

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Cytometry Part B: Clinical Cytometry. [Link]

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- In vitro pharmacological screening methods for anti-inflammatory agents. (2020).

- Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties. (2022). Journal of Chinese Pharmaceutical Sciences. [Link]

- Genipin 1-β-D-gentiobioside. (n.d.). Perceptive BioScience. [Link]

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

- Cancer cell assays in vitro. (n.d.).

- Screening models for inflamm

- Genipin's potential as an anti-cancer agent: from phytochemical origins to clinical prospects. (2024). Frontiers in Pharmacology. [Link]

- Assays Used in vitro to Study Cancer Cell Lines. (2016).

- In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

- Schematic diagram of mechanisms for antioxidant activity of geniposide. (2020).

- Gardenia jasminoides Ellis: Ethnopharmacology, phytochemistry, and pharmacological and industrial applications of an important traditional Chinese medicine. (2020). Journal of Ethnopharmacology. [Link]

- Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice. (2013). Biological and Pharmaceutical Bulletin. [Link]

- Antiinflammatory effects of genipin, an active principle of gardenia. (2004). European Journal of Pharmacology. [Link]

- Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage. (2021). MDPI. [Link]

- Chemical Composition of Essential Oil from Flower of 'Shanzhizi' (Gardenia jasminoides Ellis) and Involvement of Serotonergic System in Its Anxiolytic Effect. (2020). Molecules. [Link]

- Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin. (2018). Biomedicines. [Link]

- Signaling pathway of geniposide in improving myocardial injury. (n.d.).

- Genipin's potential as an anti-cancer agent: from phytochemical origins to clinical prospects. (2024). Frontiers. [Link]

- Potential role of genipin in cancer therapy. (2022).

- Novel Findings regarding the Bioactivity of the Natural Blue Pigment Genipin in Human Diseases. (2022). MDPI. [Link]

- Therapeutic Potential of Genipin in Central Neurodegenerative Diseases. (2016). CNS & Neurological Disorders - Drug Targets. [Link]

- Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage. (2023). Bioorganic & Medicinal Chemistry. [Link]

- Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. (n.d.). MDPI. [Link]

- Genipin. (n.d.). Wikipedia. [Link]

- Enhancement of active compound, genipin, from Gardeniae Fructus using immobilized glycosyl hydrolase family 3 β-glucosidase from Lactobacillus antri. (2017). Journal of Microbiology and Biotechnology. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genipin 1-β-D-gentiobioside | Perceptive BioScience [perceptivebioscience.com]

- 4. phytojournal.com [phytojournal.com]

- 5. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of active compound, genipin, from Gardeniae Fructus using immobilized glycosyl hydrolase family 3 β-glucosidase from Lactobacillus antri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiinflammatory effects of genipin, an active principle of gardenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Genipin in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]

- 15. research.uees.edu.ec [research.uees.edu.ec]

- 16. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genipin’s potential as an anti-cancer agent: from phytochemical origins to clinical prospects | springermedizin.de [springermedizin.de]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Genipin - Wikipedia [en.wikipedia.org]

- 21. caymanchem.com [caymanchem.com]

- 22. journalajrb.com [journalajrb.com]

- 23. researchgate.net [researchgate.net]

- 24. kosheeka.com [kosheeka.com]

- 25. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

Genipin 1-gentiobioside chemical structure and properties

An In-Depth Technical Guide to Genipin 1-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Iridoid Glycoside

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1] It is one of the most abundant and biologically significant iridoids found in the fruits of Gardenia jasminoides Ellis and Genipa americana.[2][3] Traditionally used in herbal medicine, these plants are now recognized as rich sources of pharmacologically active compounds. This compound, in particular, has garnered substantial interest for its diverse therapeutic potential, including hepatoprotective, anti-inflammatory, antioxidant, antithrombotic, and neuroprotective activities.[2][4]

This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical structure, physicochemical properties, natural biosynthesis, and mechanisms of action. Furthermore, it offers detailed, field-proven protocols for its extraction, purification, and quantification, designed to empower researchers in their discovery and development endeavors.

Section 1: Chemical Structure and Physicochemical Properties

This compound is structurally composed of an aglycone, genipin, linked to a gentiobiose (a disaccharide of two glucose units) moiety via a β-glycosidic bond at the C1 position.[5] This glycosylation significantly influences its solubility and pharmacokinetic profile compared to its aglycone.

Chemical Identity

The precise chemical structure of this compound is methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.[3]

Image Source: PubChem CID 3082301.[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, critical for designing experimental protocols, formulation, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 29307-60-6 | [3][6] |

| Molecular Formula | C₂₃H₃₄O₁₅ | [3][6] |

| Molecular Weight | 550.51 g/mol | [3][6][7] |

| Appearance | White to light yellow solid/powder | [N/A] |

| Purity | ≥98% (Commercially available) | [8] |

| UV Maximum (λmax) | 236-240 nm | [8][9] |

| Solubility | DMSO: 50-100 mg/mL (90.82 mM - 181.65 mM) Ethanol: 125 mg/mL (227.06 mM) Methanol, Acetone, Chloroform: Soluble | [2][10][11] |

| Predicted XLogP3 | -4.5 | [3][7] |

| Storage Conditions | Powder: -20°C (stable for ≥ 3 years) In Solvent: -80°C (stable for up to 1 year) | [11][12] |

Section 2: Natural Occurrence and Biosynthesis

Natural Sources

This compound is predominantly isolated from plants of the Rubiaceae family, most notably:

-

Gardenia jasminoides Ellis (Fructus Gardeniae): A primary source where it exists alongside other iridoids like geniposide and gardenoside.[2][13]

-

Genipa americana L. (Genipap): Another significant source, particularly in the unripe fruits.[3]

Biosynthesis Pathway

The biosynthesis of iridoids is a complex enzymatic cascade originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal monoterpene precursor, geranyl pyrophosphate (GPP).[14] The formation of the core iridoid skeleton is a critical phase, followed by glycosylation.

The pathway leading to this compound can be conceptualized as follows:

-

Iridoid Skeleton Formation: GPP is converted to the acyclic monoterpene geraniol. A series of subsequent oxidation and reductive cyclization reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H) and iridoid synthase (IS), forms the characteristic cyclopentanopyran ring structure of the iridoid scaffold, iridotrial.[1][14][15]

-

Formation of Genipin (Aglycone): Further enzymatic modifications of the iridoid skeleton lead to the formation of the aglycone, genipin.

-

Glycosylation: The final step involves the sequential attachment of two glucose molecules to the genipin aglycone. A UDP-glucosyltransferase (UGT) enzyme catalyzes the transfer of a glucose moiety to the C1-hydroxyl group of genipin, forming geniposide. A second glycosylation step, likely catalyzed by another specific UGT, attaches a second glucose molecule to the first via a β(1→6) linkage, yielding this compound.

Anti-inflammatory Activity (Mediated by Genipin)

While this compound possesses inherent anti-inflammatory properties, many of its effects are attributed to its metabolite, genipin. Genipin is a potent inhibitor of inflammatory cascades initiated by stimuli like lipopolysaccharide (LPS). [16] Mechanism: Genipin targets multiple nodes in the inflammatory response. It blocks the degradation of IκB-β, which in turn prevents the activation and nuclear translocation of the master inflammatory transcription factor, NF-κB. [16]This leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. Additionally, genipin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for processing pro-inflammatory cytokines like IL-1β. [16][17]

Section 4: Experimental Protocols and Methodologies

The successful study of this compound relies on robust and validated methods for its extraction, purification, and analysis. The following protocols are synthesized from established methodologies.

Extraction from Plant Material: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that enhances extraction yield by using acoustic cavitation to disrupt plant cell walls. [18][19]This protocol is optimized for extracting iridoid glycosides from Gardenia jasminoides fruits.

Protocol Steps:

-

Preparation: Dry the fruits of Gardenia jasminoides and grind them into a fine powder (40-60 mesh).

-

Solvent Addition: Weigh 1.0 g of the powdered plant material and place it into an extraction vessel. Add 30 mL of deionized water (solid-to-liquid ratio of 1:30 g/mL). [18]3. Pre-soaking: Allow the mixture to soak for 30 minutes at room temperature to ensure complete wetting of the plant material.

-

Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz frequency). Set the temperature to 70°C and sonicate for 30 minutes. [18]The elevated temperature increases the solubility and diffusivity of the target compound.

-

Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to remove solid plant debris.

-

Sample Preparation for Analysis: Take an aliquot of the filtrate and pass it through a 0.22 µm syringe filter before HPLC analysis. [18]

Purification: Representative Column Chromatography

Purification of iridoid glycosides from crude extracts is typically achieved using column chromatography. While a specific protocol for this compound is not detailed in the literature, this general method, based on the purification of its precursor geniposide, is effective. [20] Protocol Steps:

-

Column Packing: Prepare a glass column with D301R macroporous absorption resin, using a diameter-to-height ratio of approximately 1:7.5. Equilibrate the column with deionized water.

-

Sample Loading: Concentrate the crude aqueous extract obtained from UAE. Load the concentrated extract onto the column at a flow rate of ~1 bed volume (BV) per hour. The sample volume should be approximately 1/3 BV.

-

Washing: Wash the column with 2 BV of deionized water to remove highly polar impurities, such as sugars and salts, until the eluate is colorless.

-

Elution: Elute the target compound, this compound, using a stepwise gradient of ethanol in water. Begin with a low concentration of ethanol (e.g., 20% ethanol) and gradually increase the concentration. Collect fractions of the eluate.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.

-

Pooling and Concentration: Pool the pure fractions and remove the ethanol and water using a rotary evaporator under reduced pressure. Dry the remaining solid in a vacuum oven to yield purified this compound.

Quantification: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the standard method for the accurate quantification of this compound in extracts and purified samples. [9][21] Protocol Steps:

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column is ideal (e.g., Supelco C18, 5 µm, 4.6 x 250 mm). [9]3. Mobile Phase: Prepare an isocratic mobile phase consisting of Methanol and 20 mM Ammonium Acetate (NH₄Ac) in a 30:70 (v/v) ratio. [9]Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min [9] * Column Temperature: 30-35°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 240 nm [9][21]5. Standard Curve Preparation: Prepare a stock solution of purified this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

-

Quantification: Inject the standards and samples. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration in the samples by interpolating their peak areas against the standard curve. The limit of detection (LOD) for this method is approximately 0.25 µg/mL. [9]

Section 5: Applications in Research and Drug Development

The unique biological profile of this compound makes it a compelling candidate for further investigation and therapeutic development.

-

Neurodegenerative Diseases: Its demonstrated neuroprotective effects via the HIPK2/JNK pathway suggest potential applications in treating conditions characterized by neuronal loss, such as depression, Alzheimer's disease, and Parkinson's disease. [22][23]* Inflammatory Disorders: As a precursor to the potent anti-inflammatory agent genipin, it holds promise for the treatment of chronic inflammatory diseases, including osteoarthritis and inflammatory bowel disease. [16][24]* Drug Delivery and Biomaterials: The aglycone, genipin, is a well-known natural cross-linking agent used to create biocompatible hydrogels and scaffolds for tissue engineering and controlled drug release. [20][25]Research into the direct use of this compound in such systems could yield novel biomaterials with inherent therapeutic activity.

-

Phytochemical Reference Standard: In its purified form, it serves as an essential reference standard for the quality control and standardization of herbal medicines and botanical extracts containing Gardenia jasminoides. [13]

Conclusion

This compound stands out as a natural product with a well-defined chemical identity and a promising spectrum of pharmacological activities. Its mechanisms of action, particularly in neuroprotection and inflammation, provide a solid foundation for its exploration as a lead compound in drug discovery. The methodologies detailed in this guide offer a practical framework for researchers to isolate, quantify, and further investigate this valuable iridoid glycoside, paving the way for future innovations in medicine and biotechnology.

References

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. PubMed Central. [Link]

- Genipin 1-beta-D-gentiobioside | C23H34O15 | CID 14179128. PubChem. [Link]

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. PubMed Central. [Link]

- Genipin Gentiobioside | C23H34O15 | CID 3082301. PubChem. [Link]

- The main pathways involved in the anti-inflammatory activity of genipin. Abbreviations.

- Genipin Derivatives Protect RGC-5 from Sodium Nitroprusside-Induced Nitros

- Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOyl

- Ultrasound-assisted extraction of geniposide from Gardenia jasminoides.

- Biotransformation of Geniposide into Genipin by Immobilized Trichoderma reesei and Conform

- Characterization and determination of genipin-1-β-gentiobioside in gardenia fruit by high-performance liquid chromatography with ultraviolet detection following electrospray ionization mass spectrometry.

- Basic iridoid structures (Geninpin R = H).

- Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling P

- A, iridoid biosynthetic pathway.

- Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of N

- Anti-inflammatory action of geniposide promotes wound healing in diabetic r

- The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.

- Genipin exhibits neurotrophic effects through a common signaling pathway in nitric oxide synthase-expressing cells. PubMed. [Link]

- Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germin

- Identification and quantification of genipin and geniposide from Genipa americana L. by HPLC-DAD using a fused-core column.

- Therapeutic Potential of Genipin in Central Neurodegener

- Genipin 1-O-beta-D-gentiobioside. Selleck Bio. [Link]

- Genipin. Wikipedia. [Link]

- Ultrasound-assisted extraction of geniposide from Gardenia jasminoides. PubMed. [Link]

- Ultrasound-assisted aqueous enzymatic extraction of gardenia fruits (Gardenia jasminoides Ellis) oil: Optimization and quality evaluation.

- Identification and quantification of genipin and geniposide from Genipa americana L. by HPLC-DAD using a fused-core column. SciELO. [Link]

- Ultrasound-assisted extraction of geniposide from Gardenia jasminoides.

- A validated HPLC-MS/MS method for determination of genipin-1-o-glucuronic acid in rat plasma after administration of genipin and its application to a pharmacokinetic study. PubMed. [Link]

- Isolation and Characterization of Iridoid Glycoside (Gardenoside) Present in the Leaves of Gardenia jasminoides J.Ellis Cultivat. Iraqi Journal of Pharmaceutical Sciences. [Link]

- HPLC-MS/MS method to determine genipin in rat plasma after hydrolysis with sulfatase and its application to a pharmacokinetic study.

- Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chrom

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genipin Gentiobioside | C23H34O15 | CID 3082301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review [mdpi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Genipin 1-beta-D-gentiobioside | C23H34O15 | CID 14179128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 29307-60-6 [chemicalbook.com]

- 11. Genipin 1-β-D-gentiobioside | Antioxidant | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ultrasound-assisted extraction of geniposide from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biotransformation of Geniposide into Genipin by Immobilized Trichoderma reesei and Conformational Study of Genipin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic Potential of Genipin in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genipin - Wikipedia [en.wikipedia.org]

A Deep Dive into the Molecular Mechanisms of Genipin 1-Gentiobioside: A Technical Guide for Researchers

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the bioactivity of Genipin 1-gentiobioside, an abundant iridoid glycoside isolated from the fruit of Gardenia jasminoides Ellis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the compound's pharmacokinetics, metabolism, and its multifaceted effects on cellular signaling pathways. We will delve into its anti-inflammatory, neuroprotective, and anti-angiogenic properties, providing not just a review of the literature, but also actionable insights into experimental design and validation.

Introduction: The Therapeutic Promise of a Natural Compound

This compound has garnered significant scientific interest for its broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects.[1][2][3] As a naturally derived compound, it presents a promising scaffold for the development of novel therapeutics. Understanding its precise mechanism of action is paramount to unlocking its full clinical potential. This guide will illuminate the intricate cellular and molecular interactions of this compound and its key metabolites.

The Crucial Role of Metabolism: From Glycoside to Bioactive Aglycone

A critical aspect of this compound's pharmacology is its biotransformation in vivo. The parent compound itself may have limited direct activity, with its primary effects being mediated through its metabolites, geniposide and, ultimately, genipin.[4][5][6]

Metabolic Pathway Overview:

-

Deglycosylation: Upon oral administration, this compound is metabolized by intestinal flora.[4] The glycosidic bonds are cleaved, first yielding geniposide and subsequently the aglycone, genipin.[4]

-

Further Metabolism: Genipin can then undergo further biotransformation, including hydroxylation, sulfate conjugation, and glucuronidation, leading to a variety of metabolites.[4][7]

The metabolic conversion to genipin is a pivotal event, as genipin itself exhibits potent biological activities.[8][9][10] Therefore, many of the observed effects of this compound can be attributed to the actions of genipin.

Experimental Protocol: In Vitro Metabolism Assay

A foundational experiment to validate this metabolic pathway involves incubating this compound with intestinal flora or liver microsomes.

Objective: To confirm the conversion of this compound to geniposide and genipin.

Methodology:

-

Preparation of Intestinal Flora Culture: Obtain fecal samples from healthy rats and prepare an anaerobic bacterial culture.

-

Incubation: Add this compound to the intestinal flora culture and incubate under anaerobic conditions at 37°C.[11]

-

Sample Collection: Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).[11]

-

Extraction: Terminate the reaction by adding ice-cold methanol to precipitate proteins.[11] Centrifuge to collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound, geniposide, and genipin over time.[12][13]

Expected Outcome: A time-dependent decrease in the concentration of this compound with a corresponding increase in the concentrations of geniposide and genipin.

Anti-Inflammatory Mechanisms: A Multi-Pronged Attack on Inflammatory Cascades

The anti-inflammatory properties of this compound, largely mediated by genipin, involve the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Genipin has been shown to potently inhibit NF-κB activation.[8][10][14]

Mechanism:

-

In inflammatory conditions, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

Genipin blocks the degradation of IκB-β, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[8][10]

-

This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][14]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB pathway by Genipin.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Genipin has been demonstrated to activate this protective pathway.[8][14]

Mechanism:

-

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

-

Genipin promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.

-

In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

-

This enhanced antioxidant capacity helps to mitigate oxidative stress, a key contributor to inflammation.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Genipin has been shown to inhibit the activation of the NLRP3 inflammasome.[9]

Mechanism:

-

Genipin reduces the activation of caspase-1, a key enzyme in the inflammasome complex, without affecting the expression of pro-IL-1β or pro-caspase-1.[9]

-

This suggests that genipin acts on the assembly or activation of the inflammasome complex itself.[9]

Neuroprotective Effects: Shielding Neurons from Apoptosis

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of depression and neuronal apoptosis.[15]

Mechanism:

-

This compound has been shown to ameliorate depressive-like behaviors in animal models.[15]

-

The underlying mechanism involves the modulation of Homeodomain-interacting protein kinase 2 (HIPK2) SUMOylation.[15]

-

By enhancing HIPK2 SUMOylation, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key player in the apoptotic cascade.[15]

-

This leads to the downregulation of pro-apoptotic proteins such as Bax and cleaved-caspase-3, ultimately inhibiting neuronal apoptosis.[15]

Signaling Pathway Diagram:

Caption: Neuroprotective mechanism of this compound.

Anti-Angiogenic Activity: Halting Unwanted Blood Vessel Formation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Genipin has demonstrated potent anti-angiogenic activity.[10]

Mechanism:

-

In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay have shown that genipin significantly inhibits blood vessel formation.[9][10]

-

While the precise molecular targets are still under investigation, it is hypothesized that genipin may interfere with the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Experimental Protocol: Chick Embryo Chorioallantoic Membrane (CAM) Assay

This classic in vivo assay provides a robust method for evaluating the anti-angiogenic potential of a compound.

Objective: To assess the effect of this compound and its metabolites on blood vessel formation.

Methodology:

-

Egg Incubation: Incubate fertile chicken eggs for 3-4 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Treatment: Apply a sterile filter paper disc saturated with the test compound (this compound, geniposide, or genipin) or vehicle control onto the CAM.

-

Incubation: Reseal the window and continue incubation for another 48-72 hours.

-

Observation and Quantification: Observe the CAM under a stereomicroscope and quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disc.

Expected Outcome: A dose-dependent reduction in the number of blood vessel branch points in the CAMs treated with the active compounds compared to the vehicle control.

Summary of Quantitative Data

| Biological Activity | Key Molecular Target/Pathway | Effect | Reference Compound(s) |

| Anti-inflammatory | NF-κB | Inhibition of activation | Genipin |

| Nrf2/HO-1 | Activation | Genipin | |

| NLRP3 Inflammasome | Inhibition of activation | Genipin | |

| Neuroprotection | HIPK2/JNK | Inhibition of JNK phosphorylation | This compound |

| Anti-angiogenic | Blood Vessel Formation | Inhibition | Genipin |

Conclusion and Future Directions

This compound is a promising natural product with a complex and multifaceted mechanism of action. Its therapeutic effects are largely mediated by its primary metabolite, genipin, which modulates key signaling pathways involved in inflammation, apoptosis, and angiogenesis. Future research should focus on:

-

Elucidating the specific molecular targets of genipin within these pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies of this compound and its metabolites in preclinical models of various diseases.

-

Exploring synergistic combinations with other therapeutic agents to enhance efficacy.

This guide provides a solid foundation for researchers to design and execute rigorous studies aimed at further unraveling the therapeutic potential of this compound.

References

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - MDPI. (URL: [Link])

- Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF | Journal of Agricultural and Food Chemistry. (URL: [Link])

- Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF - PubMed. (URL: [Link])

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PubMed Central. (URL: [Link])

- Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PMC - NIH. (URL: [Link])

- Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOyl

- Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - MDPI. (URL: [Link])

- β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PubMed. (URL: [Link])

- Metabolism and pharmacokinetics of genipin and geniposide in r

- Antiinflammatory effects of genipin, an active principle of gardenia - PubMed. (URL: [Link])

- A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a N

- Effect of genipin-1-β-D-gentiobioside on diabetic nephropathy in mice by activating AMP-activated protein kinase/silencing in - Oxford Academic. (URL: [Link])

- Genipin Inhibits LPS-Induced Inflammatory Response in BV2 Microglial Cells - PubMed. (URL: [Link])

- Novel Findings regarding the Bioactivity of the Natural Blue Pigment Genipin in Human Diseases - PMC - PubMed Central. (URL: [Link])

- Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal P

- The anti-angiogenesis mechanism of Geniposide on rheumatoid arthritis is related to the regul

- Genipin 1-β-D-gentiobioside - Heptest. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genipin 1-β-D-gentiobioside | Heptest [heptest.nl]

- 3. selleckchem.com [selleckchem.com]

- 4. Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiinflammatory effects of genipin, an active principle of gardenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1- β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genipin Inhibits LPS-Induced Inflammatory Response in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Effects of Genipin 1-gentiobioside

Foreword: Unveiling the Therapeutic Potential of a Natural Iridoid Glycoside

Genipin 1-gentiobioside, a prominent iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a molecule of significant interest within the scientific and drug development communities.[1][2] Traditionally used in herbal medicine, this compound is now the subject of rigorous scientific investigation, revealing a spectrum of pharmacological activities that hold promise for addressing a variety of pathological conditions. This guide provides a comprehensive technical overview of the multifaceted pharmacological effects of this compound, delving into its mechanisms of action, supported by experimental evidence and detailed protocols for researchers.

Physicochemical Properties and Pharmacokinetics

This compound is a terpene glycoside with the molecular formula C23H34O15 and a molecular weight of 550.51 g/mol .[1][3][4][5] It is a solid, white to light yellow substance soluble in ethanol and DMSO.[1]

Pharmacokinetic studies in rats have shown that this compound has a moderate terminal elimination half-life.[1] Following oral administration, it is metabolized through various biotransformations, including deglycosylation, hydroxylation, and conjugation.[6] Notably, intestinal bacteria play a crucial role in its metabolism, generating metabolites such as geniposide and genipin.[6] The bioavailability and plasma concentrations of this compound can be influenced by the processing of the crude herbal material from which it is extracted.[7][8]

| Property | Value | Source |

| Molecular Formula | C23H34O15 | [1][3][4][5] |

| Molecular Weight | 550.51 g/mol | [1][3][4][9] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Ethanol, DMSO | [1][10] |

| Terminal Half-Life (rats) | 1.65 ± 0.87 h (normal), 2.43 ± 2.30 h (cholestatic liver injury) | [1][10] |

Neuroprotective and Antidepressant-like Effects

A growing body of evidence highlights the significant neuroprotective potential of this compound and its aglycone, genipin.[11][12] These effects are particularly relevant in the context of neurodegenerative diseases and depression.

Mechanism of Action: Attenuation of Neuronal Apoptosis

Recent studies have elucidated a key mechanism underlying the antidepressant-like actions of this compound. It has been shown to inhibit the apoptosis of prefrontal cortex neurons by modulating the SUMOylation of Homeodomain-interacting protein kinase 2 (HIPK2).[13] This enhanced SUMOylation of HIPK2 leads to the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation, a critical pathway in neuronal apoptosis and inflammation-associated depression.[13] Specifically, K326 and K1189 have been identified as key SUMOylation sites on HIPK2 regulated by this compound.[13]

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocol: Evaluation of Antidepressant-like Effects in a CUMS Model

This protocol outlines the methodology used to assess the effects of this compound in a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression.[13]

Objective: To determine if this compound can alleviate depressive-like behaviors and inhibit neuronal apoptosis in CUMS-induced mice.

Methodology:

-

Animal Model: Induce depression in mice using a CUMS protocol for a specified duration.

-

Drug Administration: Administer this compound orally to a subset of CUMS-induced mice.

-

Behavioral Tests: Conduct behavioral tests such as the sucrose preference test and forced swim test to assess depressive-like behaviors.

-

Tissue Collection: Euthanize the mice and collect prefrontal cortex tissue.

-

TUNEL Staining: Perform TUNEL staining on brain tissue sections to quantify neuronal apoptosis.

-

Western Blotting: Analyze the expression levels of apoptosis-related proteins (p-JNK, Bax, Cleaved-Caspase-3) in the prefrontal cortex using Western blotting.

-

Flow Cytometry: Use flow cytometry to further assess neuronal apoptosis.[13]

Anti-inflammatory and Antioxidant Properties

This compound and its aglycone, genipin, exhibit potent anti-inflammatory and antioxidant activities.[1][2][9] These properties are attributed to their ability to modulate key inflammatory and oxidative stress pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Genipin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression.[14][15] A key mechanism underlying this effect is the suppression of Nuclear Factor-kappaB (NF-κB) activation.[14][15] Genipin blocks the degradation of the inhibitor of NF-κB (IκB), thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[14][15] Furthermore, genipin can activate the Nrf2/HO-1 antioxidant pathway, contributing to its protective effects against oxidative stress.[14]

Caption: Anti-inflammatory mechanism of Genipin via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the assessment of the anti-inflammatory effects of genipin in a macrophage cell line.[14][15]

Objective: To measure the inhibitory effect of genipin on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of genipin for a specified time.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent as an indicator of NO production.

-

Western Blotting: Analyze the protein expression of iNOS and phosphorylated/total IκB and NF-κB in cell lysates by Western blotting.

-

ELISA: Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the culture supernatant using ELISA kits.

Anti-diabetic and Metabolic Effects

This compound and its aglycone, genipin, have demonstrated significant potential in the management of type 2 diabetes and related metabolic disorders.[16][17][18]

Mechanism of Action: Modulation of Glucose Homeostasis

Genipin has been identified as an agent that can promote the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[16][17][18] This action is mediated through the activation of the Phospholipase C (PLC)/Ca2+ signaling pathway.[16][17][18] The increase in intracellular calcium concentration triggers the release of GLP-1, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells. In vivo studies have shown that genipin can reduce both non-fasting and fasting blood glucose levels and improve insulin resistance.[16][17]

Furthermore, this compound has been shown to ameliorate diabetic nephropathy by activating the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway, which subsequently inhibits the NF-κB signaling pathway and reduces inflammation and oxidative stress in the kidneys.[19][20]

Caption: Genipin's mechanism for improving glucose homeostasis.

Experimental Protocol: Evaluation of Anti-diabetic Effects in High-Fat Diet-Induced Obese Mice

This protocol outlines the methodology for assessing the anti-diabetic effects of genipin in a mouse model of obesity and insulin resistance.[17][18]

Objective: To investigate the effects of chronic genipin administration on glucose metabolism and insulin sensitivity in high-fat diet (HFD)-induced obese mice.

Methodology:

-

Animal Model: Induce obesity and insulin resistance in mice by feeding them a high-fat diet for an extended period.

-

Drug Administration: Administer genipin orally (e.g., 50 mg/kg/day) to a group of HFD-fed mice for several weeks.[18]

-

Metabolic Monitoring: Regularly monitor body weight, food intake, and blood glucose levels (fasting and non-fasting).

-

Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

-

Plasma Analysis: At the end of the study, collect blood samples to measure plasma levels of GLP-1, insulin, and lipid profiles.

-

Liver Histology: Collect liver tissue for histological analysis to assess hepatic steatosis.

Other Pharmacological Activities

In addition to the effects detailed above, this compound and its derivatives have been reported to possess a range of other beneficial properties, including:

-

Hepatoprotective effects: Protecting the liver from various toxins and injury.[1][2][9]

-

Antithrombotic activity: Inhibiting blood clot formation.[1][2][9]

-

Anti-angiogenic properties: Inhibiting the formation of new blood vessels, which is relevant in cancer therapy.[15]

Conclusion and Future Directions

This compound is a natural compound with a remarkable array of pharmacological effects, making it a compelling candidate for further drug development. Its neuroprotective, anti-inflammatory, and anti-diabetic properties are supported by robust scientific evidence, and the underlying molecular mechanisms are beginning to be unraveled. Future research should focus on optimizing its delivery, evaluating its long-term safety and efficacy in more complex disease models, and exploring its potential in combination therapies. The in-depth understanding of its pharmacological profile, as outlined in this guide, provides a solid foundation for translating this promising natural molecule into novel therapeutic interventions.

References

- Genipin 1-O-β-D-gentiobioside ameliorates CUMS-induced prefrontal cortex neuron neuronal apoptosis by modulating HIPK2 SUMOylation. (2024). International Immunopharmacology, 141, 112985. [Link]

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. (2022). Life, 12(2), 159. [Link]

- Genipin 1-beta-D-gentiobioside | C23H34O15 | CID 14179128. (n.d.). PubChem.

- Identification of genipin as a potential treatment for type 2 diabetes. (2021). VTechWorks. [Link]

- Koo, H. J., Song, Y. S., Kim, H. J., Lee, Y. H., Hong, S. M., Kim, S. J., Kim, B. C., Jin, C., Lim, C. J., & Park, E. H. (2004). Antiinflammatory effects of genipin, an active principle of gardenia. European Journal of Pharmacology, 495(2-3), 201–208. [Link]

- Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF. (2016). Journal of Agricultural and Food Chemistry, 64(27), 5490–5498. [Link]

- Identification of Genipin as a Potential Treatment for Type 2 Diabetes. (2023). Molecules, 28(3), 1083. [Link]

- Genipin Gentiobioside | C23H34O15 | CID 3082301. (n.d.). PubChem.

- Antiinflammatory effects of genipin, an active principle of gardenia | Request PDF. (n.d.). ResearchGate.

- Genipin 1-β-D-gentiobioside. (n.d.). Drosophilia Population Genomics Project.

- A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product. (2017). Molecules, 22(10), 1689. [Link]

- Effect of genipin-1-β-D-gentiobioside on diabetic nephropathy in mice by activating AMP-activated protein kinase/silencing in. (2021). Journal of Pharmacy and Pharmacology, 73(4), 523–534. [Link]

- Therapeutic Potential of Genipin in Central Neurodegenerative Diseases. (2016). CNS Drugs, 30(9), 835–844. [Link]

- Anti-inflammatory evaluation of gardenia extract, geniposide and genipin. (2005). Journal of Ethnopharmacology, 102(2), 278–283. [Link]

- Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. (2022). Life, 12(2), 159. [Link]

- Effect of genipin-1-β-d-gentiobioside on diabetic nephropathy in mice by activating AMP-activated protein kinase/silencing information regulator-related enzyme 1/ nuclear factor-κB pathway. (2021). Journal of Pharmacy and Pharmacology, 73(4), 523–534. [Link]

- Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS. (2020).